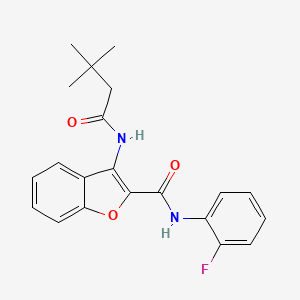![molecular formula C18H12ClF2N3O2S B6500521 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 954596-78-2](/img/structure/B6500521.png)
2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide, commonly known as CBT-2, is a novel small molecule compound that has been the subject of intense scientific research in the past few years. It has been used in a variety of laboratory experiments, and its potential applications have been explored in both biochemical and physiological contexts.
科学的研究の応用
CBT-2 has been used in a variety of scientific research applications. It has been used as a model compound in the study of enzyme kinetics and enzyme inhibition, as well as in the study of protein-ligand interactions. It has also been used to study the effects of small molecule compounds on cellular processes, such as signal transduction pathways and gene expression.
作用機序
The mechanism of action of CBT-2 is not yet fully understood. However, it is believed to interact with proteins through hydrophobic and electrostatic interactions, and it has been shown to bind to proteins with high affinity. It has also been suggested that CBT-2 may interact with proteins through a covalent bond, although this has not yet been confirmed.
Biochemical and Physiological Effects
CBT-2 has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to modulate signal transduction pathways, such as the MAPK/ERK pathway. It has also been shown to modulate gene expression, and to affect the expression of a variety of proteins, including the transcription factor NF-κB.
実験室実験の利点と制限
CBT-2 has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. It has also been shown to have a high affinity for proteins, and it can be used to study a variety of biochemical and physiological processes. However, it has some limitations as well. It is not very soluble in water, and it is relatively expensive to synthesize.
将来の方向性
There are a number of potential future directions for the use of CBT-2 in scientific research. It could be used to study the effects of small molecules on a variety of cellular processes, such as signal transduction pathways and gene expression. It could also be used to study the structure and function of proteins, as well as to study the mechanism of action of drugs and other small molecules. In addition, CBT-2 could be used to study the effects of small molecules on the development and progression of diseases, such as cancer. Finally, CBT-2 could be used to develop novel therapeutic agents for the treatment of a variety of diseases.
合成法
CBT-2 can be synthesized by a variety of methods. The most common method is a three-step reaction involving the reaction of 4-chlorobenzamide with 2,6-difluorophenylmethylthiocyanate, the addition of sodium azide, and the subsequent reaction with 1,3-thiazole-4-carboxylic acid. This method yields CBT-2 in good yields and is relatively simple and cost-effective.
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2S/c19-11-6-4-10(5-7-11)16(25)24-18-23-15(9-27-18)17(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQOVPKXZOHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzamido)-N-(2,6-difluorobenzyl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclopropyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500443.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)
![3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500465.png)


![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)
![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)
![N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6500500.png)
![N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B6500514.png)
![N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6500515.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6500528.png)
![N-cyclohexyl-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B6500531.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6500536.png)